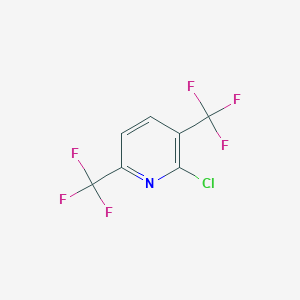

2-Chloro-3,6-bis(trifluoromethyl)pyridine

Descripción general

Descripción

2-Chloro-3,6-bis(trifluoromethyl)pyridine is a fluorinated organic compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various industrial and scientific applications. The presence of trifluoromethyl groups enhances the compound’s lipophilicity and electron-withdrawing capability, making it a significant intermediate in the synthesis of agrochemicals, pharmaceuticals, and other functional materials .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,6-bis(trifluoromethyl)pyridine typically involves the introduction of trifluoromethyl groups into the pyridine ring. One common method is the reaction of 2-chloropyridine with trifluoromethylating agents under specific conditions. For instance, the reaction can be carried out using trifluoromethyl iodide (CF3I) in the presence of a base such as cesium carbonate (Cs2CO3) and a copper catalyst at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of vapor-phase fluorination techniques, where the pyridine derivative is exposed to fluorinating agents in a controlled environment, is a common approach. This method allows for efficient large-scale production while maintaining the desired chemical properties .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-3,6-bis(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in organic solvents.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other functional materials .

Aplicaciones Científicas De Investigación

Agrochemical Industry

Application Summary:

2-Chloro-3,6-bis(trifluoromethyl)pyridine is primarily utilized in the development of agrochemicals, particularly as an active ingredient in pesticides and herbicides. Its derivatives have shown efficacy in protecting crops from pests and diseases.

Key Findings:

- The compound is involved in the synthesis of several crop protection products, including fluazinam, a potent fungicide that disrupts respiration in fungal cells .

- Trifluoromethylpyridine derivatives are crucial for the production of more than 20 ISO common name agrochemicals .

Methods of Application:

The application methods vary depending on the specific product but generally involve formulations that can be sprayed or applied to crops.

| Agrochemical Product | Functionality | Synthesis Method |

|---|---|---|

| Fluazinam | Fungicide | Derived from 2,3,5-DCTF |

| Tipranavir | Antiviral | Synthesized via condensation using TFMP derivatives |

Pharmaceutical Industry

Application Summary:

In pharmaceuticals, this compound serves as an intermediate for synthesizing various drugs with therapeutic properties.

Key Findings:

- Compounds containing the TFMP moiety have been granted market approval for several pharmaceutical products targeting diseases such as HIV (e.g., tipranavir) and other viral infections .

- The unique properties of trifluoromethyl groups enhance biological activity and selectivity of drug candidates.

Methods of Application:

Pharmaceutical applications often involve complex synthetic pathways where this compound acts as a building block.

| Pharmaceutical Product | Target Disease | Role of this compound |

|---|---|---|

| Tipranavir | HIV | Intermediate in synthesis |

| Fluazinam | Fungal infections | Active ingredient |

Material Science

Application Summary:

In material science, this compound is used to synthesize metal-organic frameworks (MOFs), which are critical for applications in gas storage and separation technologies.

Key Findings:

- The synthesis of MOFs using TFMP derivatives has led to advancements in materials with high surface areas suitable for gas adsorption.

- The unique structural properties allow for tailored functionalities in MOFs.

Methods of Application:

The preparation typically involves coordination of metal ions with organic ligands derived from trifluoromethylpyridines.

Case Study 1: Fluazinam Development

Fluazinam represents a successful application of this compound in agrochemicals. Developed by ISK, fluazinam has been shown to effectively control a range of fungal pathogens. The synthesis involves chlorination and fluorination steps that incorporate the bis(trifluoromethyl)pyridine structure into the final product .

Case Study 2: Tipranavir Synthesis

Tipranavir is an anti-HIV drug that utilizes intermediates derived from trifluoromethylpyridines. The drug's development highlights the importance of these compounds in creating effective antiviral therapies through innovative synthetic routes .

Mecanismo De Acción

The mechanism of action of 2-Chloro-3,6-bis(trifluoromethyl)pyridine is primarily attributed to its ability to interact with biological molecules through its electron-withdrawing trifluoromethyl groups. These groups enhance the compound’s binding affinity to specific molecular targets, such as enzymes or receptors, by stabilizing the transition states and intermediates during biochemical reactions. This interaction can modulate the activity of the target molecules, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloro-5-(trifluoromethyl)pyridine

- 2-Chloro-6-(trifluoromethyl)pyridine

- 3-Chloro-2,6-bis(trifluoromethyl)pyridine

Uniqueness

2-Chloro-3,6-bis(trifluoromethyl)pyridine is unique due to the specific positioning of the trifluoromethyl groups at the 3 and 6 positions on the pyridine ring. This configuration imparts distinct electronic and steric properties, making it more effective in certain applications compared to its analogs. The presence of two trifluoromethyl groups also enhances its lipophilicity and chemical stability, which are advantageous in various industrial and pharmaceutical applications .

Actividad Biológica

2-Chloro-3,6-bis(trifluoromethyl)pyridine is a fluorinated organic compound that has garnered attention in various fields, particularly in agrochemicals and pharmaceuticals. This compound exhibits unique physicochemical properties due to the presence of trifluoromethyl groups, which enhance its lipophilicity and electron-withdrawing capability. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications, and relevant research findings.

The chemical structure of this compound is characterized by two trifluoromethyl groups attached to the pyridine ring. This configuration significantly influences its reactivity and interaction with biological molecules.

| Property | Value |

|---|---|

| Molecular Formula | CHClFN |

| Molecular Weight | 227.54 g/mol |

| CAS Number | 175136-26-2 |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl groups enhance the compound's binding affinity to enzymes and receptors by stabilizing transition states during biochemical reactions. This interaction can modulate the activity of target molecules, leading to various biological effects such as:

- Antibacterial Activity : Research indicates that derivatives of this compound have shown significant antibacterial effects against pathogens like Xanthomonas oryzae and Ralstonia solanacearum .

- Insecticidal Activity : The compound has demonstrated insecticidal properties, particularly against pests such as Plutella xylostella, making it a candidate for agrochemical applications .

Research Findings

Several studies have investigated the biological activities associated with this compound and its derivatives:

-

Antibacterial Studies : A study evaluated various thioether-containing compounds derived from trifluoromethylpyridine amides. Results showed that some synthesized compounds exhibited higher antibacterial activities than commercial standards like thiodiazole copper .

Compound Activity against Xoo (%) Activity against R. solanacearum (%) E6 67 52 E5 64 50 E10 62 45 - Insecticidal Efficacy : Insecticidal activities were also assessed, revealing that certain derivatives could outperform existing insecticides . The study categorized compounds based on their effectiveness, highlighting those with specific functional groups as more potent.

- Mechanistic Insights : The interaction studies involving this compound focus on its reactivity with biological molecules, suggesting that the unique properties imparted by the trifluoromethyl groups play a crucial role in its biological efficacy .

Case Studies

A notable case study involved the synthesis and evaluation of novel trifluoromethylpyridine derivatives for agricultural applications. The results indicated that specific modifications to the pyridine structure could enhance both antibacterial and insecticidal activities significantly compared to traditional compounds .

Propiedades

IUPAC Name |

2-chloro-3,6-bis(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF6N/c8-5-3(6(9,10)11)1-2-4(15-5)7(12,13)14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMMRMHPZYGFIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(F)(F)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60609139 | |

| Record name | 2-Chloro-3,6-bis(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-26-2 | |

| Record name | 2-Chloro-3,6-bis(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.